(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
Description
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is a chiral diamine compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 205.08 g/mol . Its structure features a 3,4-dichlorophenyl group attached to the first carbon of an ethane-1,2-diamine backbone, with the (S)-configuration at the chiral center. The compound is identified by CAS No. 1212979-76-4 and MDL No. MFCD09252973 . While its boiling point and storage conditions are unspecified in available data, it is presumed to be a solid at room temperature based on analogs like (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, which exhibits similar physical properties .
This structural motif is shared with sertraline, a selective serotonin reuptake inhibitor (SSRI), where the 3,4-dichlorophenyl group contributes to binding affinity .
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
DACCINGOQFWAFJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Bromoethylamine hydrobromide
- 3,4-Dichloroaniline
Reaction Mechanism
The most commonly employed method for synthesizing (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves a reductive amination process. This process includes:
- Formation of an imine intermediate by condensation of 3,4-dichloroaniline with an aldehyde or equivalent precursor.
- Reduction of the imine to the corresponding diamine using a suitable reducing agent under controlled conditions.
Reaction Conditions
- Controlled temperature to avoid side reactions.
- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Choice of reducing agent (commonly sodium cyanoborohydride or catalytic hydrogenation) significantly affects yield and stereochemical purity.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,4-Dichloroaniline + 2-bromoethylamine hydrobromide | Formation of intermediate via nucleophilic substitution |
| 2 | Reductive amination using NaBH3CN or catalytic hydrogenation | Reduction of imine to diamine with stereocontrol |
| 3 | Purification by crystallization or chromatography | Isolation of (1S)-enantiomer |
This method is supported by Vulcanchem's synthesis data and aligns with common organic synthesis protocols for chiral diamines.
Analytical Data and Purity Considerations
| Parameter | Typical Values / Notes |
|---|---|
| Purity | >98% achievable with proper purification |
| Stereochemical Purity | Enantiomeric excess depends on chiral catalyst or resolution method |
| Solubility | Soluble in organic solvents like ethanol, DMSO; limited aqueous solubility |
| Stability | Sensitive to oxidation; requires storage under inert atmosphere and low temperature |
High stereochemical purity is crucial for biological applications, necessitating careful control of reaction conditions and purification.
Summary of Key Research Findings
- The reductive amination method using 2-bromoethylamine hydrobromide and 3,4-dichloroaniline is the predominant and most efficient route for synthesizing (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine.
- Reaction parameters such as temperature, reducing agent choice, and atmosphere critically influence yield and stereoselectivity.
- Alternative routes involving amide intermediates or multi-step alkylation/methylation exist for structurally related compounds but are less common for the pure (1S) isomer.
- Analytical characterization techniques including NMR, chiral HPLC, and mass spectrometry are essential to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, amides.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs of (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine , highlighting differences in substituents, molecular weight, and biological relevance:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-fluorophenyl or methoxy substituents. This difference may influence redox behavior or receptor binding .
- Chirality : The (S)-configuration in the target compound contrasts with (R)-isomers (e.g., (1R)-1-(3-chlorophenyl)ethane-1,2-diamine ), which can lead to divergent biological activities .
- Hazard Profile : Unlike the 4-fluorophenyl analog, which is classified as hazardous (H302, H314), the target compound lacks explicit hazard data in available sources .
Antimicrobial and Antiparasitic Activity
- N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives (e.g., SQ109) exhibit potent antimicrobial activity against Mycobacterium tuberculosis .
- N-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine derivatives show antiparasitic effects against Trypanosoma cruzi, with IC₅₀ values <10 µM . The 3,4-dichlorophenyl group in the target compound may similarly enhance interactions with parasitic enzymes.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is a chiral compound with significant potential in pharmaceutical applications. Its biological activity has garnered attention due to its interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 205.08 g/mol
- Structure : The compound features a dichlorophenyl group attached to an ethane backbone with two amine functional groups, which contribute to its lipophilicity and ability to penetrate biological membranes.
The mechanism of action for (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic and inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
- Receptor Binding : It may also bind to various receptors, modulating their activity. This binding can alter signaling pathways associated with pain and inflammation.
Antimicrobial Properties
Research indicates that (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes. This inhibition can lead to decreased inflammation in models of acute and chronic inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various diamines, (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine was tested against a panel of bacteria. Results showed that it inhibited the growth of E. coli at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine in a rat model of arthritis. The compound was administered orally at doses ranging from 10 to 50 mg/kg body weight. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting its therapeutic potential in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine | CHClN | Stereoisomer with different biological activity | Varies significantly |
| N1-(2-chlorophenyl)ethane-1,2-diamine | CHClN | Mono-chlorinated analog | Reduced activity compared to dichloro variant |
| N1-(4-chlorophenyl)ethane-1,2-diamine | CHClN | Different chlorine positioning | Similar but less potent than dichloro variant |
The presence of two chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity compared to its mono-chlorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
